molecular formula C2H5ClMg B12505259 Magnesium(2+) ethanide chloride

Magnesium(2+) ethanide chloride

Cat. No.: B12505259
M. Wt: 88.82 g/mol
InChI Key: YCCXQARVHOPWFJ-UHFFFAOYSA-M
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Description

Ethylmagnesium chloride is an organometallic compound with the chemical formula C₂H₅MgCl . It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its high reactivity and sensitivity to moisture and air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C₂H₅Cl+MgC₂H₅MgCl\text{C₂H₅Cl} + \text{Mg} \rightarrow \text{C₂H₅MgCl} C₂H₅Cl+Mg→C₂H₅MgCl

Industrial Production Methods: In industrial settings, the preparation of ethylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and stored in moisture-free containers .

Chemical Reactions Analysis

Types of Reactions: Ethylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Carboxylation: It reacts with carbon dioxide to form carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylmagnesium chloride is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones. The reaction proceeds through the formation of a tetrahedral intermediate, which upon hydrolysis, yields the final alcohol product .

Comparison with Similar Compounds

  • Methylmagnesium chloride (CH₃MgCl)
  • Phenylmagnesium chloride (C₆H₅MgCl)
  • Isopropylmagnesium chloride (C₃H₇MgCl)

Comparison: Ethylmagnesium chloride is unique due to its specific reactivity profile and the types of products it forms. Compared to methylmagnesium chloride, it introduces an ethyl group instead of a methyl group, which can influence the steric and electronic properties of the final product. Phenylmagnesium chloride, on the other hand, introduces a phenyl group, which can significantly alter the reactivity and properties of the product due to the aromatic ring .

Ethylmagnesium chloride stands out for its balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

magnesium;ethane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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